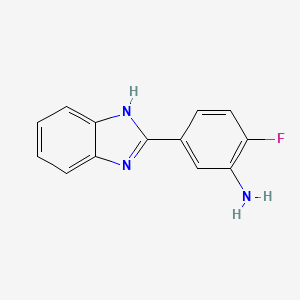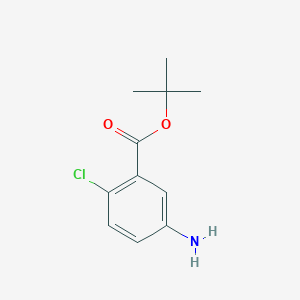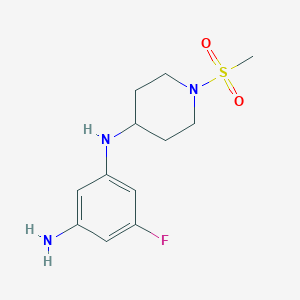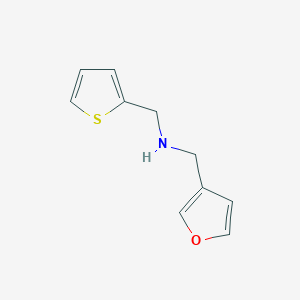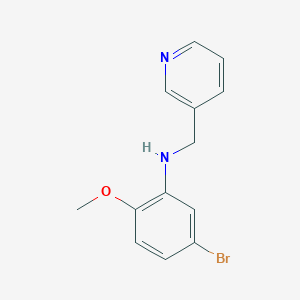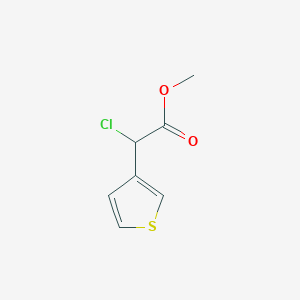
2-chloro-2-(thiophène-3-yl)acétate de méthyle
Vue d'ensemble
Description
Methyl 2-chloro-2-(thiophen-3-yl)acetate: is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Applications De Recherche Scientifique
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Studies: Used in studies to understand the interaction of thiophene derivatives with biological targets.
Industry:
Material Science: Utilized in the development of organic semiconductors and conductive polymers.
Corrosion Inhibitors: Employed in formulations to prevent corrosion in metal surfaces.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 2-chloro-2-(thiophen-3-yl)acetate typically begins with thiophene, a sulfur-containing heterocycle.
Chlorination: Thiophene undergoes chlorination to introduce a chlorine atom at the 2-position, forming 2-chlorothiophene.
Esterification: The chlorinated thiophene is then subjected to esterification with methyl acetate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields Methyl 2-chloro-2-(thiophen-3-yl)acetate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Methyl 2-chloro-2-(thiophen-3-yl)acetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products:
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Methyl 2-hydroxy-2-(thiophen-3-yl)acetate.
Mécanisme D'action
The mechanism of action of Methyl 2-chloro-2-(thiophen-3-yl)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, influencing their function. In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices.
Comparaison Avec Des Composés Similaires
- Methyl 2-bromo-2-(thiophen-3-yl)acetate
- Methyl 2-iodo-2-(thiophen-3-yl)acetate
- Methyl 2-chloro-2-(furan-3-yl)acetate
Comparison:
- Halogen Variants: Methyl 2-bromo-2-(thiophen-3-yl)acetate and Methyl 2-iodo-2-(thiophen-3-yl)acetate have similar structures but differ in the halogen atom. These differences can affect their reactivity and physical properties.
- Heterocycle Variants: Methyl 2-chloro-2-(furan-3-yl)acetate contains a furan ring instead of a thiophene ring. This substitution can significantly alter the compound’s electronic properties and reactivity.
Methyl 2-chloro-2-(thiophen-3-yl)acetate stands out due to the unique properties imparted by the thiophene ring, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
methyl 2-chloro-2-thiophen-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZACWNBGIHSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CSC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(3,3,3-Trifluoropropyl)amino]propanenitrile](/img/structure/B1444886.png)

![7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1444888.png)
